molecular formula C13H12INO B8799539 3-(Benzyloxy)-6-iodo-2-methylpyridine

3-(Benzyloxy)-6-iodo-2-methylpyridine

Cat. No. B8799539
M. Wt: 325.14 g/mol
InChI Key: IVHNYYQKLAONDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-6-iodo-2-methylpyridine is a useful research compound. Its molecular formula is C13H12INO and its molecular weight is 325.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)-6-iodo-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-6-iodo-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Benzyloxy)-6-iodo-2-methylpyridine

Molecular Formula

C13H12INO

Molecular Weight

325.14 g/mol

IUPAC Name

6-iodo-2-methyl-3-phenylmethoxypyridine

InChI

InChI=1S/C13H12INO/c1-10-12(7-8-13(14)15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

IVHNYYQKLAONDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)I)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 810 mg (3.45 mmol) of 2-methyl-3-hydroxy-6-iodopyridine (from Step A), 533 μL (4.48 mmol) of benzyl bromide, 953 mg (6.89 mmol) of potassium carbonate and catalytic amount of tetrabutylammonium iodide in 10 mL of acetone was refluxed for 3 h and cooled to rt. Solid was filtered off through a cake of Celite and washed with EtOAc, and the filtrate was concentrated. Chromatography on a Biotage 40M cartridge using 1:19 v/v EtOAc/hexanes as the eluant afforded 1.03 g of the title compound: 1H NMR (500 MHz, CDCl3) δ 2.48 (s, 3H), 5.04 (s, 2H), 6.79 (d, J=8.4, 1H), 7.32-7.42 (m, 6H).
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
533 μL
Type
reactant
Reaction Step One
Quantity
953 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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